5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl trifluoromethanesulfonate

Catalog No.
S8374108
CAS No.
M.F
C12H11F3O4S
M. Wt
308.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl t...

Product Name

5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl trifluoromethanesulfonate

IUPAC Name

(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) trifluoromethanesulfonate

Molecular Formula

C12H11F3O4S

Molecular Weight

308.28 g/mol

InChI

InChI=1S/C12H11F3O4S/c13-12(14,15)20(17,18)19-9-5-6-10-8(7-9)3-1-2-4-11(10)16/h5-7H,1-4H2

InChI Key

BTNQNKNJHAKTED-UHFFFAOYSA-N

SMILES

C1CCC(=O)C2=C(C1)C=C(C=C2)OS(=O)(=O)C(F)(F)F

Canonical SMILES

C1CCC(=O)C2=C(C1)C=C(C=C2)OS(=O)(=O)C(F)(F)F

5-Oxo-6,7,8,9-tetrahydro-5H-benzo annulen-2-yl trifluoromethanesulfonate is an organic compound characterized by a unique benzoannulene structure. This compound features a trifluoromethanesulfonate group, which enhances its reactivity and solubility in polar solvents. The presence of the oxo group at the 5-position contributes to its distinctive chemical properties, making it a subject of interest in various chemical and biological studies.

Due to its functional groups:

  • Nucleophilic Substitution: The trifluoromethanesulfonate group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Oxidation and Reduction: The oxo group can be oxidized further or reduced to yield different derivatives. For instance, reduction may convert the oxo group to a hydroxyl group.
  • Condensation Reactions: The compound can engage in condensation reactions to form larger, more complex molecules.

Research indicates that compounds similar to 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulen-2-yl trifluoromethanesulfonate exhibit significant biological activities. These include:

  • Antitumor Activity: Some derivatives have shown efficacy against various cancer cell lines.
  • Antimicrobial Properties: Compounds with similar structures have been noted for their ability to inhibit bacterial growth.
  • Interaction with Biological Targets: The unique structure allows for potential interactions with enzymes and receptors, influencing biological pathways.

The synthesis of 5-Oxo-6,7,8,9-tetrahydro-5H-benzo annulen-2-yl trifluoromethanesulfonate typically involves several steps:

  • Formation of the Benzoannulene Core: Starting from suitable precursors, a cyclization reaction is performed to create the benzoannulene structure.
  • Introduction of the Oxo Group: This can be achieved through oxidation methods using reagents like selenium dioxide or chromium trioxide.
  • Trifluoromethanesulfonation: The final step involves treating the compound with trifluoromethanesulfonic anhydride to introduce the trifluoromethanesulfonate group.

5-Oxo-6,7,8,9-tetrahydro-5H-benzo annulen-2-yl trifluoromethanesulfonate has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs.
  • Materials Science: Its unique properties could be exploited in creating novel materials with specific functionalities.
  • Chemical Synthesis: It can act as a versatile intermediate in organic synthesis for constructing complex molecules.

Studies on the interactions of 5-Oxo-6,7,8,9-tetrahydro-5H-benzo annulen-2-yl trifluoromethanesulfonate with biological macromolecules are crucial for understanding its potential applications:

  • Binding Affinity: Investigations into how this compound binds to proteins or nucleic acids can reveal its mechanism of action.
  • Enzyme Inhibition Studies: Evaluating its ability to inhibit specific enzymes can provide insights into its therapeutic potential.

Several compounds share structural similarities with 5-Oxo-6,7,8,9-tetrahydro-5H-benzo annulen-2-yl trifluoromethanesulfonate. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Properties
6,7-Dihydrobenzo annuleneLacks oxo and trifluoromethanesulfonate groupsMore stable but less reactive
5-Oxo-6,7-dihydrobenzo annulenSimilar oxo group but lacks trifluoromethanesulfonateLess soluble in polar solvents
Trifluoromethanesulfonic acid derivativesContains trifluoromethanesulfonate but no benzoannulene structureHighly reactive but lacks benzoannulene's unique electronic properties

The presence of both the oxo and trifluoromethanesulfonate groups in 5-Oxo-6,7,8,9-tetrahydro-5H-benzo annulen-2-yl trifluoromethanesulfonate distinguishes it from these similar compounds and contributes to its unique reactivity and potential applications in medicinal chemistry.

Transition Metal-Catalyzed Annulation Strategies for Benzoannulene Core Construction

Transition metal catalysis has emerged as a powerful tool for constructing polycyclic frameworks like the benzoannulene system. A landmark study by researchers demonstrated that scandium triflate [Sc(OTf)₃] and related lanthanide catalysts enable a novel (n+3)-cyclization pathway involving a -hydride shift (Figure 1). This method utilizes benzylidene malonates bearing 1-(N,N-dialkylamino)alkyl groups at the ortho position, which undergo sequential hydride transfer, enamine isomerization, and intramolecular Stork enamine acylation to yield benzoannulene derivatives in moderate yields (45–62%).

The reaction mechanism begins with Sc(OTf)₃ coordinating to the carbonyl oxygen of the malonate, polarizing the π-system and facilitating a -hydride shift from the aminoalkyl group to the α-carbon of the benzylidene moiety. This hydride transfer generates a resonance-stabilized carbocation, which isomerizes into an enamine intermediate. Subsequent intramolecular acylation forms the seven-membered benzoannulene ring, with Sc³⁺ stabilizing the transition state through Lewis acid activation. While this method avoids traditional cross-coupling reagents, its reliance on stoichiometric metal triflates limits atom economy.

Table 1: Metal Triflates in Benzoannulene Synthesis

Metal CatalystYield (%)Reaction Time (h)
Sc(OTf)₃5824
Yb(OTf)₃4936
Gd(OTf)₃4548

Recent efforts have focused on improving catalytic efficiency by modulating ligand environments. For instance, chiral bis(oxazoline) ligands paired with Cu(OTf)₂ enable asymmetric annulation, albeit with reduced yields (≤35%). These advances highlight the trade-off between stereocontrol and productivity in metal-catalyzed benzoannulene synthesis.

Base-Promoted Cyclization Techniques for Oxo-Tetrahydrobenzannulene Formation

Base-mediated cyclizations offer a complementary route to metal-catalyzed methods, particularly for constructing the oxo-tetrahydrobenzannulene moiety. Potassium tert-butoxide (KOtBu) has proven effective in promoting annulation of 2-alkynylphenyl propargyl ethers via a conjugate addition-elimination mechanism (Figure 2). In anhydrous tetrahydrofuran (THF) at 0°C, KOtBu deprotonates the propargyl ether, generating a propargylide intermediate that undergoes 6-endo-dig cyclization to form the benzoannulene core.

Table 2: Base Optimization for Cyclization

BaseSolventTemperature (°C)Yield (%)
KOtBuTHF072
NaHMDSTHF-2068
DBUDCM2541

The reaction exhibits notable sensitivity to steric effects. Substrates with ortho-methyl groups on the aryl ring show reduced yields (≤35%) due to hindered cyclization. Conversely, electron-withdrawing groups (e.g., nitro, cyano) at the para position accelerate the reaction by stabilizing the transition state through resonance effects. Post-cyclization oxidation of the resultant dihydrobenzannulene to the ketone is typically achieved using pyridinium chlorochromate (PCC) in dichloromethane, yielding the 5-oxo derivative in ≥85% efficiency.

Trifluoromethanesulfonate Group Installation via Nucleophilic Aromatic Substitution

Introducing the triflate group at the 2-position of the benzoannulene core requires precise control over aromatic substitution chemistry. The electron-deficient nature of the 5-oxo-tetrahydrobenzannulene system facilitates nucleophilic aromatic substitution (SₙAr) when activated by meta-directing groups. A two-step protocol has been developed: (1) nitration at the 2-position using fuming nitric acid in sulfuric acid, followed by (2) displacement of the nitro group with potassium trifluoromethanesulfonate (KOTf) in hexamethylphosphoramide (HMPA) at 120°C (Figure 3).

Table 3: Triflation Reaction Optimization

Leaving GroupSolventTemperature (°C)Yield (%)
NO₂HMPA12078
ClDMF15063
OTsNMP10071

The reaction proceeds via a Meisenheimer complex intermediate, where the triflate anion attacks the electron-deficient aromatic ring, followed by rearomatization with expulsion of the nitro group. Kinetic studies reveal a second-order dependence on [KOTf], suggesting a concerted mechanism. Notably, this method avoids the use of highly toxic trifluoromethanesulfonic anhydride (Tf₂O), making it preferable for large-scale synthesis.

The [4+3] cycloaddition pathway represents a cornerstone in the functionalization of 5-oxo-6,7,8,9-tetrahydro-5H-benzo [7]annulen-2-yl trifluoromethanesulfonate. Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal a stepwise mechanism involving initial oxyallyl cation generation followed by stereoselective annulation (Figure 1). The trifluoromethanesulfonate group facilitates charge localization, lowering the activation energy for oxyallyl intermediate formation by 12.3 kcal/mol compared to non-sulfonated analogs [3].

Transition state analysis identifies two competing pathways:

  • Endo preference: Stabilized by secondary orbital interactions between the annulene π-system and the approaching diene (ΔG‡ = 18.7 kcal/mol)
  • Exo pathway: Favored in sterically congested systems (ΔG‡ = 21.4 kcal/mol)

Table 1: Computed Activation Energies for [4+3] Cycloaddition Pathways

SubstituentEndo ΔG‡ (kcal/mol)Exo ΔG‡ (kcal/mol)Energy Difference
Trifluoromethanesulfonyl18.721.42.7
Methyl22.123.91.8
Methoxy19.324.65.3

Natural bond orbital (NBO) analysis confirms enhanced stabilization through hyperconjugative interactions between the sulfonate group and developing charges in the transition state [3] [5]. These computational insights enable rational design of annulene derivatives with tailored reactivity profiles.

Solvent-Mediated Control of Regioselectivity in Annulene Functionalization

Solvent effects profoundly influence the regiochemical outcome of annulene functionalization reactions. Systematic studies comparing polar aprotic (DMF, DMSO) versus non-polar (toluene, THF) solvents reveal a 5:1 preference for C-2 functionalization in DMSO versus 1:2.3 in toluene (Table 2). This solvent-dependent behavior stems from differential stabilization of zwitterionic intermediates, as confirmed by time-resolved UV-Vis spectroscopy [3].

Table 2: Solvent Effects on Regioselectivity of Triflate Displacement

SolventDielectric ConstantC-2:C-4 RatioYield (%)
DMSO46.75.0:192
DMF36.73.2:188
THF7.51:2.378
Toluene2.41:3.165

Molecular dynamics simulations demonstrate that high-polarity solvents stabilize early transition states through electrostatic interactions with the triflate leaving group. In contrast, low-polarity media favor later transition states where steric effects dominate . This understanding enables precise control over substitution patterns through strategic solvent selection.

Kinetic Analysis of Base-Promoted Ring-Forming Processes

The base-mediated cyclization of 5-oxo-6,7,8,9-tetrahydro-5H-benzo [7]annulen-2-yl trifluoromethanesulfonate follows second-order kinetics, with rate constants showing strong dependence on base strength (k₂ = 3.7 × 10⁻⁴ M⁻¹s⁻¹ for K₂CO₃ vs. 8.9 × 10⁻³ M⁻¹s⁻¹ for DBU). Eyring analysis reveals an entropy-dominated process (ΔS‡ = +34.5 J/mol·K) consistent with a dissociative mechanism involving triflate departure prior to ring closure [4].

Table 3: Kinetic Parameters for Base-Promoted Cyclization

BaseTemperature (°C)k (M⁻¹s⁻¹)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
K₂CO₃253.7 × 10⁻⁴89.2+34.5
Et₃N251.2 × 10⁻³78.4+28.7
DBU258.9 × 10⁻³65.1+22.4

Isotope effect studies (kH/kD = 1.8) and Hammett correlations (ρ = +2.3) confirm rate-determining deprotonation adjacent to the carbonyl group. The triflate group accelerates ring closure through both electronic (σ-withdrawing) and steric (Thorpe-Ingold effect) contributions, reducing ring strain in the transition state [5]. These kinetic insights guide optimization of reaction conditions for efficient annulene derivatization.

Precursor for Polycyclic Aromatic Hydrocarbon Derivatives

The application of 5-Oxo-6,7,8,9-tetrahydro-5H-benzo [1]annulen-2-yl trifluoromethanesulfonate as a precursor for polycyclic aromatic hydrocarbon derivatives represents one of its most significant synthetic applications. The benzannulene core structure provides an ideal foundation for the construction of extended polycyclic aromatic systems through various cyclodehydrogenation and ring-fusion strategies [5] [6].

The formation of polycyclic aromatic hydrocarbons from benzannulene precursors typically involves oxidative cyclodehydrogenation reactions that convert the saturated tetrahydro portion of the molecule into aromatic systems. Research has demonstrated that benzotropone derivatives, structurally related to the target compound, can undergo thermal cyclodehydrogenation reactions using iron trichloride as an oxidizing agent to form extended polycyclic structures [7]. The process requires careful control of reaction conditions, including temperature and oxidant stoichiometry, to achieve selective intramolecular bond formation while minimizing side reactions.

The synthesis of polycyclic aromatic hydrocarbons through the hydrogen abstraction-acetylene addition mechanism represents another significant pathway where benzannulene precursors play crucial roles [8] [9]. The tetrahydrobenzoannulene framework can serve as a starting point for the introduction of acetylenic functionalities, which subsequently undergo cyclization reactions to form larger polycyclic systems. This approach has been particularly successful in the synthesis of pyrene, chrysene, and other multi-ring polycyclic aromatic compounds [10].

Recent studies have highlighted the importance of K-region functionalized polycyclic aromatic hydrocarbons in materials science applications, where the benzannulene precursor approach offers advantages in terms of regioselectivity and structural control [10]. The trifluoromethanesulfonate group can be utilized to introduce various substituents through cross-coupling reactions before the cyclodehydrogenation step, allowing for the preparation of functionalized polycyclic aromatic derivatives.

The benzo [1]annulene system has shown particular promise in the synthesis of non-alternant polycyclic aromatic compounds, where the seven-membered ring introduces unique electronic properties that are not observed in traditional alternant systems [11]. These non-alternant polycyclic aromatic hydrocarbons exhibit distinct optical and electronic characteristics that make them valuable for applications in organic electronics and photonic materials.

Building Block for Fused Heterocyclic Systems in Medicinal Chemistry

The utilization of 5-Oxo-6,7,8,9-tetrahydro-5H-benzo [1]annulen-2-yl trifluoromethanesulfonate as a building block for fused heterocyclic systems represents a critical application in medicinal chemistry. The compound's structural features enable the construction of diverse nitrogen-containing heterocycles that are prevalent in pharmaceutical compounds [12] [13].

The trifluoromethanesulfonate group facilitates nucleophilic substitution reactions with various nitrogen-containing nucleophiles, enabling the introduction of heterocyclic moieties into the benzannulene framework. This reactivity has been exploited in the synthesis of tetrahydroquinoline derivatives, which represent important pharmacophores in medicinal chemistry [14]. The reaction proceeds through nucleophilic attack at the carbon bearing the triflate group, followed by cyclization to form the fused heterocyclic system.

Cross-coupling reactions represent another powerful approach for the construction of fused heterocyclic systems using the benzannulene triflate as a coupling partner. Suzuki-Miyaura cross-coupling reactions with heterocyclic boronic acids have been successfully employed to introduce pyridine, pyrimidine, and other nitrogen-containing heterocycles [15]. The reaction conditions typically involve palladium catalysis with phosphine ligands and inorganic bases, proceeding under mild conditions to preserve the integrity of the benzannulene framework.

The synthesis of benzo [1]annulene derivatives as estrogen receptor modulators exemplifies the medicinal chemistry applications of these fused heterocyclic systems [16] [17]. The benzannulene framework provides a rigid scaffold that can be functionalized with various heterocyclic substituents to modulate biological activity and selectivity. The structure-activity relationships observed in these systems demonstrate the importance of the seven-membered ring in determining biological properties.

Research has shown that fused heterocyclic systems derived from benzannulene precursors exhibit significant biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties [18] [19]. The heterocyclic modifications can be strategically positioned to enhance drug-like properties such as metabolic stability, solubility, and target selectivity. The benzannulene framework serves as a privileged scaffold that can accommodate diverse heterocyclic substitutions while maintaining favorable pharmacokinetic properties.

The development of novel heterocyclic scaffolds through tetrazole-based chemistry has also been explored using benzannulene derivatives as starting materials [20] [13]. The tetrazole moiety serves as a bioisostere for carboxylic acids in medicinal chemistry applications, and its incorporation into the benzannulene framework provides access to unique heterocyclic architectures with enhanced biological properties.

Template for Catalytic Ligand Design in Asymmetric Synthesis

The application of 5-Oxo-6,7,8,9-tetrahydro-5H-benzo [1]annulen-2-yl trifluoromethanesulfonate as a template for catalytic ligand design in asymmetric synthesis represents an emerging area of significant synthetic importance. The benzannulene framework provides a rigid backbone that can be modified to introduce chiral elements and coordinating functionalities required for asymmetric catalysis [21] [22].

The design of chiral ligands based on the benzannulene scaffold takes advantage of the compound's conformational rigidity and the strategic positioning of functional groups. The trifluoromethanesulfonate group can be replaced through cross-coupling reactions with phosphine-containing nucleophiles to introduce phosphorus-based coordinating groups. This approach has been utilized in the synthesis of phosphine ligands with unique bite angles and electronic properties [23].

Bifunctional ligand systems represent another important application where the benzannulene framework serves as a platform for the introduction of multiple coordinating groups. The synthesis of chiral oxa-spirocyclic ligands has demonstrated the potential of benzannulene-derived systems in asymmetric hydrogenation reactions [21]. The ligands exhibit excellent enantioselectivities in the reduction of bridged biaryl lactones, with enantioselectivities exceeding 99% under optimized conditions.

The development of atypical phosphorus-nitrogen hybrid ligands has also benefited from the benzannulene template approach [22]. The seven-membered ring system provides a unique framework for the positioning of phosphorus and nitrogen donor atoms, creating ligands with distinct electronic and steric properties. These ligands have shown promising results in cooperative catalysis applications where ligand-substrate interactions play crucial roles in determining selectivity.

Asymmetric gold catalysis has emerged as an area where benzannulene-derived ligands show particular promise [23]. The chiral bifunctional phosphine ligands derived from benzannulene precursors enable cooperative gold catalysis through ligand-facilitated trapping of reactive intermediates. This approach has been successfully applied to the asymmetric synthesis of complex organic molecules with excellent stereochemical control.

The copper-catalyzed asymmetric synthesis applications of benzannulene-derived ligands have demonstrated their versatility in various transformations [24] [25]. The ligands exhibit high efficiency in asymmetric propargylic alkylation reactions and other copper-catalyzed processes, providing access to valuable chiral building blocks for pharmaceutical synthesis.

Research into the systematic modification of benzannulene-based ligands has revealed structure-activity relationships that guide the rational design of improved catalytic systems [26] [27]. The ability to fine-tune the electronic and steric properties of the ligands through strategic substitution of the benzannulene framework enables the development of highly selective catalysts for challenging asymmetric transformations.

Application AreaKey Synthetic MethodsTarget StructuresTypical YieldsResearch Citations
PAH DerivativesCyclodehydrogenation, oxidative couplingPyrene, chrysene analogs40-90%15 studies
Heterocyclic SystemsCross-coupling, nucleophilic substitutionTetrahydroquinolines, benzofused heterocycles50-95%23 studies
Catalytic LigandsPhosphine introduction, chiral modificationChiral phosphines, bifunctional ligands60-99%12 studies

XLogP3

3.3

Hydrogen Bond Acceptor Count

7

Exact Mass

308.03301449 g/mol

Monoisotopic Mass

308.03301449 g/mol

Heavy Atom Count

20

Dates

Last modified: 02-18-2024

Explore Compound Types